L-Methionine sulfoximine (MSO) is an unusual amino acid found naturally in the seeds of Cnestis palala (Lour.) Merr., a plant belonging to the Connaraceae family []. It is a glutamate analogue widely employed in scientific research as a potent and irreversible inhibitor of glutamine synthetase (GS) [, , , , , , ]. GS is a key enzyme responsible for catalyzing the conversion of glutamate to glutamine, a crucial step in nitrogen metabolism across various organisms [, , , , ]. Due to its inhibitory effect on GS, MSO has become an indispensable tool for investigating various biological processes, including nitrogen metabolism, ammonia detoxification, and the role of glutamine in cell signaling and growth [, , , , , , , ].
Drug Development: Exploring MSO derivatives with enhanced specificity and efficacy for GS inhibition could lead to the development of novel therapeutics for epilepsy, cancer, and other diseases [, ].
Precision Agriculture: Understanding the mechanisms underlying plant responses to MSO could help develop improved herbicide formulations and optimize nitrogen use efficiency in crops [, ].
Metabolic Engineering: Utilizing MSO as a tool to manipulate glutamine metabolism could facilitate the development of microbial strains with enhanced production of biofuels, pharmaceuticals, and other valuable compounds [].
Neurodegenerative Diseases: Investigating the role of GS and glutamine metabolism in neurodegenerative diseases like Alzheimer's and Parkinson's could open up new avenues for therapeutic interventions [, ].
L-Methionine sulfoximine is derived from methionine, an essential amino acid found in various proteins. It is classified under the broader category of sulfoximines, which are characterized by the presence of a sulfoxide functional group attached to an imine or amine structure. This compound has garnered attention due to its unique properties and biological activities, particularly in the context of neurochemistry and herbicide development.
The synthesis of L-methionine sulfoximine involves several methods, with one notable process being the reaction of methionine sulfoxide with an alkali metal azide. This reaction typically occurs under controlled conditions:
This method has been noted for its high yield (90-95%) and purity (95-97%), making it suitable for large-scale production.
L-Methionine sulfoximine has a complex molecular structure characterized by the following features:
The compound's stereochemistry is crucial; it exists as one of four possible isomers, with L-methionine S-sulfoximine being the biologically active form that inhibits glutamine synthetase .
L-Methionine sulfoximine participates in several important chemical reactions:
The mechanism by which L-methionine sulfoximine exerts its effects primarily involves:
L-Methionine sulfoximine exhibits distinct physical and chemical properties:
Key properties include:
These properties are significant for its application in biochemical assays and agricultural formulations.
L-Methionine sulfoximine has diverse applications across several fields:
L-Methionine sulfoximine (MSO) was first identified in the 1940s when researchers discovered that wheat treated with nitrogen trichloride (NCl₃) produced a toxic factor capable of inducing severe convulsions in mammals. This toxic compound was subsequently isolated and characterized as methionine sulfoximine, the sulfoximine derivative of the essential amino acid methionine [2] [9]. Early pharmacological studies in the 1950s and 1960s established MSO as a potent convulsant, with researchers demonstrating that its administration in animal models produced seizures and neuropathological changes resembling epilepsy [8]. The seminal discovery by Rowe and Meister in 1970 identified the L-S-diastereomer of methionine sulfoximine as the biologically active convulsant isomer, providing crucial insight into its structure-activity relationship [2]. This foundational work paved the way for understanding MSO's specific mechanism as an irreversible inhibitor of glutamine synthetase (GS), an enzyme critical for neurotransmitter regulation and nitrogen metabolism in the brain [3] [9].
The historical significance of MSO extends beyond neuroscience, as it became an invaluable molecular probe for studying amino acid metabolism. Researchers quickly recognized that its ability to target glutamine synthetase with high specificity made it an exceptional tool for dissecting the glutamate-glutamine cycle in various experimental systems. The observation that MSO-induced convulsions could be partially alleviated by glutamine administration provided early evidence for its mechanism-based toxicity and highlighted the critical role of glutamine synthetase in maintaining neurotransmitter balance [3] [8].
MSO belongs to the broader class of sulfoximine compounds characterized by a sulfonimidoyl functional group where one oxygen atom of a sulfone is replaced by nitrogen. This structural modification introduces chirality at the sulfur atom (when R¹ ≠ R²), creating opportunities for stereoselective applications in biochemistry [10]. The core structure of MSO consists of a methionine backbone with the sulfur atom oxidized and iminated, forming the sulfoximine moiety that confers its biological activity [5] [7].
Table 1: Structural Analogs of L-Methionine Sulfoximine and Their Biochemical Applications
Compound | Structural Feature | Primary Application | Key Property |
---|---|---|---|
Buthionine sulfoximine (BSO) | Glutathione analog | γ-Glutamylcysteine synthetase inhibition | Depletes cellular glutathione |
Phosphinothricin (Glufosinate) | Phosphinate analog | Herbicide | Glutamine synthetase inhibition |
L-Methionine sulfone | Sulfone derivative | GS substrate analog | Acetyltransferase substrate |
N-Cyano sulfoximines (Sulfoxaflor) | N-Cyano substitution | Insecticide | Nicotinic acetylcholine receptor modulation |
BAY 1000394 | N-Aryl sulfoximine | Pan-CDK inhibitor | Anticancer clinical candidate |
Enzymatic studies have revealed that MSO serves as a substrate for several enzymes beyond its primary target. It undergoes enzymatic transamination by glutamine transaminase to form the corresponding α-keto acid (α-keto-γ-methylsulfoximinylbutyrate), which is stable and can be further metabolized [7]. Additionally, MSO is a substrate for L-amino acid oxidase (from Crotalus adamanteus), which converts it to α-imino-γ-methylsulfoximinylbutyrate, followed by rapid γ-elimination yielding methane sulfinimide and 2-imino-3-butenoic acid [7]. Unlike phosphinothricin (a common herbicide and GS inhibitor), MSO serves as a substrate for specific acetyltransferases (e.g., PA4866 from Pseudomonas aeruginosa), with kinetic parameters (Kₘ(app) = 1.3 ± 0.21 mM; kcat(app) = 505 ± 43 s⁻¹) enabling bacterial resistance mechanisms [5]. This acetylation represents a detoxification pathway in microorganisms, explaining why phosphinothricin acetyltransferases do not confer resistance to MSO [5].
Recent advances in sulfoximine chemistry have expanded the repertoire of MSO-related compounds with tailored properties. Modern synthetic approaches include rhodium-catalyzed stereoselective imination of sulfides using chiral nitrenes, achieving high diastereoselectivity (up to 96% de) [10]. These methodologies enable the production of enantiomerically pure sulfoximines for structure-activity relationship studies. The N-acetylation pattern observed in bacterial enzymes has inspired medicinal chemistry efforts to modify MSO's pharmacokinetic properties while retaining its biochemical efficacy [5] [10].
MSO's primary value in neuroscience research stems from its ability to irreversibly inhibit glutamine synthetase (GS), a pivotal astrocyte-enriched enzyme that converts glutamate and ammonia to glutamine. This inhibition disrupts the glutamate-glutamine cycle (GGC), a fundamental metabolic partnership between neurons and glia essential for neurotransmitter recycling [3] [6]. When administered in vivo, MSO (typically at 100 mg/kg body weight in rat models) produces a time-dependent depletion of glutamine pools and subsequent dysregulation of glutamate and GABA homeostasis [3] [8].
Microdialysis studies in rabbit brains have revealed region-specific vulnerabilities to MSO-induced GS inhibition. The hippocampal formation shows a more pronounced decrease in extracellular glutamine levels compared to the frontal cortex, accompanied by a delayed decline in extracellular glutamate concentrations [8]. These regional differences correspond with variations in metabolic responses, as MSO diminishes the increase in lactate and pyruvate concentrations in the hippocampus but not in the cortex, suggesting distinct compensatory mechanisms in different brain regions [8]. This differential vulnerability may explain the selective neurotoxicity observed in hippocampal structures, particularly the dentate gyrus, during MSO-induced encephalopathy and in disease models like bacterial meningitis [8].
Table 2: Neurochemical Changes Following MSO Administration in Model Systems
Parameter | Hippocampal Formation | Frontal Cortex | Significance |
---|---|---|---|
Glutamine decrease | Pronounced | Moderate | Reflects regional GS activity |
Glutamate dynamics | Delayed decline | Minimal change | Altered neurotransmitter recycling |
Lactate/pyruvate response | Diminished increase | Unchanged | Metabolic compensation differences |
GABA receptor expression | Altered subunit composition | Less affected | Impacts inhibitory neurotransmission |
Benzodiazepine binding | Significantly reduced | Variable reduction | Affects GABAergic modulation |
The disruption of the glutamate-glutamine cycle by MSO has profound effects on GABAergic neurotransmission. Research demonstrates significant reductions in benzodiazepine (BZ) binding sites in the somatosensory, piriform, and entorhinal cortices, as well as the amygdala, at 24 and 72 hours post-MSO treatment [3]. Saturation analysis revealed decreased B(max) (maximum binding capacity) without changes in K(D) (binding affinity), indicating reduced receptor density rather than altered affinity [3]. This is accompanied by differential regulation of GABA(A) receptor subunits, particularly α₁ and γ₂, which mediate benzodiazepine binding [3]. These findings suggest that the glutamate-glutamine cycle directly influences GABAergic function by regulating receptor subunit composition, thereby affecting neuronal excitability and seizure susceptibility.
Controversially, studies in hippocampal slices and neuronal cultures challenge the assumption that the glutamate-glutamine cycle is indispensable for excitatory synaptic transmission. Although MSO causes acute depression of basal synaptic transmission, this effect is rapidly reversible and synaptic transmission persists even during prolonged glutamine removal from pure neuronal cultures [6]. This suggests neurons possess intrinsic capacity to maintain releasable glutamate pools independently of glial glutamine supply, possibly through anaplerotic pathways or neurotransmitter recycling mechanisms not requiring glutamine synthetase activity [6]. This apparent paradox highlights the complexity of neurotransmitter metabolism and indicates that MSO's acute effects may involve mechanisms beyond simple glutamine depletion, possibly including metabolic stress responses or alterations in osmotic balance.
Beyond neuroscience, MSO has become an essential tool in biotechnology applications, particularly for selecting recombinant Chinese hamster ovary (CHO) cell lines in biotherapeutic production. The glutamine synthetase (GS) selection system employs MSO to inhibit endogenous GS activity, allowing selective growth of cells co-expressing exogenous GS and the therapeutic gene of interest when cultured in glutamine-free medium [1] [9]. High levels of MSO (up to 100 μM) enhance productivity and production stability in recombinant GS-CHO cell lines without compromising product quality, offering advantages over alternative selection systems like dihydrofolate reductase (DHFR) amplification [9]. This application leverages MSO's specific biochemical action for industrial innovation rather than studying its neuropharmacological effects, demonstrating the compound's versatility across scientific disciplines.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1